molecular formula C22H18ClN5OS B2882972 1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 1207052-71-8

1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No. B2882972
CAS RN: 1207052-71-8
M. Wt: 435.93
InChI Key: HOIHUIGUTBSCPU-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-benzotriazole-5-carboxamide is a chemical compound that belongs to the class of benzotriazole derivatives. It is widely used in scientific research for its unique properties and applications. In

Scientific Research Applications

Synthesis and Characterization

Several papers focus on the synthesis and characterization of compounds with structural similarities, highlighting their potential in medicinal chemistry and drug design. For example, the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases explore the creation of compounds for potential therapeutic applications, particularly in cancer research (Hassan et al., 2015).

Antimicrobial and Anticancer Activities

Compounds with benzotriazole carboxamide moieties have been investigated for their antimicrobial and anticancer activities. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives have shown cytotoxic effects on breast cancer cell lines, indicating their potential as anticancer agents (Kelly et al., 2007). Similarly, novel benzodifuranyl derivatives derived from visnaginone and khellinone have been evaluated for anti-inflammatory and analgesic properties, suggesting a wide range of pharmaceutical applications (Abu‐Hashem et al., 2020).

Radiolabeling for Imaging Studies

Fluorinated derivatives of compounds have been synthesized for radiolabeling, such as in the development of fluorine-18-labeled 5-HT1A antagonists for PET imaging, which could provide insights into serotonin levels and receptor distribution, relevant for neuroscience research (Lang et al., 1999).

Drug Development and Modification

Research includes the development of compounds with potential therapeutic effects, such as dihydroxypyrimidine-4-carboxamides as potent and selective HIV integrase inhibitors, highlighting the ongoing efforts in antiviral drug development (Pace et al., 2007).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5OS/c1-30-19-10-4-15(5-11-19)13-25-22(29)20-21(16-3-2-12-24-14-16)28(27-26-20)18-8-6-17(23)7-9-18/h2-12,14H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIHUIGUTBSCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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